REACTION_CXSMILES
|
[N:1]([CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:11][CH2:10]1)=[O:7])=[N+]=[N-]>[Pd].CO>[NH2:1][CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:10][CH2:11]1)=[O:7]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen gas for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
After the third purge with hydrogen the vessel
|
Type
|
ADDITION
|
Details
|
was charged with 3 hydrogen at a pressure of 3 bars
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite 545
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)NC1CC1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:11][CH2:10]1)=[O:7])=[N+]=[N-]>[Pd].CO>[NH2:1][CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:10][CH2:11]1)=[O:7]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen gas for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
After the third purge with hydrogen the vessel
|
Type
|
ADDITION
|
Details
|
was charged with 3 hydrogen at a pressure of 3 bars
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite 545
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)NC1CC1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]([CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:11][CH2:10]1)=[O:7])=[N+]=[N-]>[Pd].CO>[NH2:1][CH:4]([CH2:13][CH2:14][CH3:15])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:10][CH2:11]1)=[O:7]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen gas for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
After the third purge with hydrogen the vessel
|
Type
|
ADDITION
|
Details
|
was charged with 3 hydrogen at a pressure of 3 bars
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite 545
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C(=O)NC1CC1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |